3-Methoxy-4-(morpholine-4-carbonyl)aniline
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Overview
Description
3-Methoxy-4-(morpholine-4-carbonyl)aniline is an organic compound with the molecular formula C11H16N2O2 It is a derivative of aniline, featuring a methoxy group at the 3-position and a morpholine-4-carbonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(morpholine-4-carbonyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and morpholine.
Coupling Reaction: The 3-methoxyaniline undergoes a coupling reaction with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(morpholine-4-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the morpholine ring can be reduced to form an alcohol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-methoxy-4-(morpholine-4-carbonyl)benzaldehyde or 3-methoxy-4-(morpholine-4-carbonyl)benzoic acid.
Reduction: Formation of 3-methoxy-4-(morpholine-4-hydroxymethyl)aniline.
Substitution: Formation of 3-methoxy-4-(morpholine-4-carbonyl)-2-nitroaniline or 3-methoxy-4-(morpholine-4-carbonyl)-2-bromoaniline.
Scientific Research Applications
3-Methoxy-4-(morpholine-4-carbonyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(morpholine-4-carbonyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s electronic properties. The exact pathways involved would vary based on the biological system and target.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Similar structure but lacks the carbonyl group in the morpholine ring.
4-(Morpholine-4-carbonyl)aniline: Similar structure but lacks the methoxy group.
3-Methoxyaniline: Lacks the morpholine-4-carbonyl group.
Uniqueness
3-Methoxy-4-(morpholine-4-carbonyl)aniline is unique due to the presence of both the methoxy group and the morpholine-4-carbonyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The methoxy group can influence the compound’s reactivity and solubility, while the morpholine-4-carbonyl group can enhance its binding interactions in biological systems.
Properties
IUPAC Name |
(4-amino-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZYOWOCTLXQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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